Aurora A and Aromatase Inhibition Selectivity
While direct Aurora A inhibition data for 4-(2-Bromo-4-fluorophenyl)thiazol-2-amine is not available, structurally related 2-aminothiazole analogs demonstrate that halogen substitution pattern dictates kinase selectivity. Compound 5-bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine (structurally analogous, lacking the 2-bromo substituent on the phenyl ring) exhibits IC50 = 400 nM against Aurora A and IC50 = 370 nM against Aromatase under identical assay conditions [1]. In contrast, the 2,4-difluorophenyl analog (5-bromo-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine) shows a dramatic loss of Aurora A potency with IC50 = 10,000 nM (>25-fold decrease) [2]. The target compound's unique ortho-bromo, para-fluoro substitution on the 4-phenyl ring positions it for distinct kinase profiling outcomes that cannot be extrapolated from mono-substituted or difluoro analogs.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted distinct selectivity based on substitution pattern |
| Comparator Or Baseline | 5-bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine: IC50 = 400 nM (Aurora A), 370 nM (Aromatase); 5-bromo-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine: IC50 = 10,000 nM (Aurora A) |
| Quantified Difference | 2,4-Difluoro substitution reduces Aurora A potency by >25-fold vs. 4-fluoro analog |
| Conditions | Aurora A: Biochemical assay with ATP/[gamma-33P] ATP, pH 7.0, 2°C; Aromatase: Z-LYTE Kinase Assay (SelectScreen Profiling Service) |
Why This Matters
Demonstrates that subtle changes in phenyl substitution (adding a second fluorine) cause >25-fold potency shifts, underscoring the need to experimentally validate the specific 2-bromo-4-fluoro pattern for intended kinase targets.
- [1] BindingDB. BDBM25658: 5-bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine. BindingDB Database. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=25658. View Source
- [2] BindingDB. BDBM25704: 5-bromo-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine. BindingDB Database. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=25704. View Source
